molecular formula C23H21BrFN3O2 B12180818 3-(6-bromo-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one

3-(6-bromo-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one

Cat. No.: B12180818
M. Wt: 470.3 g/mol
InChI Key: WWKWZWQKUSXNHV-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one is a complex organic compound that features a combination of indole, benzoxazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under dehydrating conditions.

    Fluorination: The benzoxazole ring is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized via the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The final compound is obtained by coupling the brominated indole, fluorinated benzoxazole, and piperidine moieties using suitable coupling agents like palladium catalysts under inert conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include substituted indoles or benzoxazoles.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it serves as a probe to study the interactions of indole and benzoxazole derivatives with biological macromolecules.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of advanced materials and as a precursor for the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets such as receptors or enzymes. The indole and benzoxazole moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one
  • 3-(6-bromo-1H-indol-1-yl)-1-[4-(6-chloro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one

Uniqueness

The unique combination of bromine and fluorine atoms in 3-(6-bromo-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one imparts distinct chemical and biological properties, such as enhanced reactivity and potential therapeutic effects, compared to its analogs.

Properties

Molecular Formula

C23H21BrFN3O2

Molecular Weight

470.3 g/mol

IUPAC Name

3-(6-bromoindol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C23H21BrFN3O2/c24-17-2-1-15-5-9-27(20(15)13-17)12-8-22(29)28-10-6-16(7-11-28)23-19-4-3-18(25)14-21(19)30-26-23/h1-5,9,13-14,16H,6-8,10-12H2

InChI Key

WWKWZWQKUSXNHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCN4C=CC5=C4C=C(C=C5)Br

Origin of Product

United States

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